1-(5-Bromo-3-nitropyridin-2-yl)piperazine
Overview
Description
1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H11BrN4O2 It is a halogenated heterocyclic compound that contains both a bromine atom and a nitro group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
One common method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine . This intermediate is then nitrated using an oxidant mixture to form 5-bromo-2-nitropyridine . Finally, the nitropyridine derivative is reacted with piperazine to obtain the target compound .
Chemical Reactions Analysis
1-(5-Bromo-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, under strong oxidizing conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and nitro groups suggests that the compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperazine moiety may also contribute to its binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
1-(5-Bromo-3-nitropyridin-2-yl)piperazine can be compared with other halogenated and nitro-substituted pyridine derivatives, such as:
5-Bromo-2-nitropyridine: Lacks the piperazine group, making it less versatile in terms of biological activity.
3-Bromo-5-nitropyridine: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
4-Amino-3-bromo-5-nitropyridine: Contains an amino group instead of a piperazine moiety, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICYYFEZSTEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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